molecular formula C24H18BrNOS B5089901 4-benzyl-N-(2-bromophenyl)-5-phenylthiophene-3-carboxamide

4-benzyl-N-(2-bromophenyl)-5-phenylthiophene-3-carboxamide

Cat. No.: B5089901
M. Wt: 448.4 g/mol
InChI Key: UWRIHKFRVHLMGY-UHFFFAOYSA-N
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Description

4-benzyl-N-(2-bromophenyl)-5-phenylthiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2-bromophenyl)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.

    Bromination: The thiophene ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Amidation: The brominated thiophene is reacted with 2-bromobenzylamine to form the amide linkage.

    Benzylation: Finally, the compound is benzylated using benzyl chloride in the presence of a base to obtain the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(2-bromophenyl)-5-phenylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4-benzyl-N-(2-bromophenyl)-5-phenylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of organic electronic materials and as a precursor for the synthesis of functionalized thiophenes.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2-bromophenyl)-5-phenylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide
  • 4-benzyl-N-(2-bromophenyl)-1-piperazinecarbothioamide

Uniqueness

4-benzyl-N-(2-bromophenyl)-5-phenylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-benzyl-N-(2-bromophenyl)-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNOS/c25-21-13-7-8-14-22(21)26-24(27)20-16-28-23(18-11-5-2-6-12-18)19(20)15-17-9-3-1-4-10-17/h1-14,16H,15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRIHKFRVHLMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(SC=C2C(=O)NC3=CC=CC=C3Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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